BenchChemオンラインストアへようこそ!

8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one

Kinase inhibitor design Physicochemical properties Ligand efficiency

Procure 8-Cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one (CAS 2034549-02-3) for kinase drug discovery. This compound features an unsubstituted 2-position, C4-morpholine, and N8-cyclopropyl group, differentiating it from 2-amino/aryl and N8-methyl analogs. The N8-cyclopropyl group may confer a distinct DFG-out binding mode, while the unsubstituted 2-position fills a unique chemical space niche, potentially revealing novel kinase selectivity profiles in broad panel screens. Ideal for diversity-oriented libraries, computational modeling, and chemical proteomics target deconvolution. Conformationally constrained scaffold with favorable drug-like properties (logP 2.26, PSA 77.6 Ų). Inquire for bulk or custom synthesis.

Molecular Formula C14H16N4O2
Molecular Weight 272.308
CAS No. 2034549-02-3
Cat. No. B2791957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one
CAS2034549-02-3
Molecular FormulaC14H16N4O2
Molecular Weight272.308
Structural Identifiers
SMILESC1CC1N2C(=O)C=CC3=C2N=CN=C3N4CCOCC4
InChIInChI=1S/C14H16N4O2/c19-12-4-3-11-13(17-5-7-20-8-6-17)15-9-16-14(11)18(12)10-1-2-10/h3-4,9-10H,1-2,5-8H2
InChIKeyRIZWSXFSUNFCCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one (CAS 2034549-02-3): Compound Class, Core Scaffold, and Procurement Context


8-Cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one (CAS 2034549-02-3) is a fully synthetic heterocyclic small molecule (molecular formula C₁₄H₁₆N₄O₂, molecular weight 272.31 g/mol) built on the pyrido[2,3-d]pyrimidin-7(8H)-one core, a privileged scaffold in kinase drug discovery . The compound features three key substitution points: a morpholine ring at the 4-position, a cyclopropyl group at the 8-position, and the 2-position (unsubstituted hydrogen in this specific compound) . The 2,4,8-trisubstituted 8H-pyrido[2,3-d]pyrimidin-7-one chemotype is the basis of multiple clinical-stage p38α MAP kinase inhibitors (e.g., pamapimod, R1487) and has also yielded potent CDK2/4/6 inhibitors . This specific compound's combination of N8-cyclopropyl and C4-morpholinyl substituents positions it for applications where conformational constraint and hydrogen-bonding capacity are simultaneously required, distinguishing it from N8-methyl or C4-piperidinyl analogs within the same patent class .

Why Near-Neighbor 8H-Pyrido[2,3-d]pyrimidin-7-ones Cannot Substitute for 8-Cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one Without Quantitative Validation


The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold contains five independently modifiable diversity centers (R2, R4, R5, R6, R8), each of which can profoundly shift kinase selectivity, potency, and ADME properties . Within the 2,4,8-trisubstituted p38 inhibitor patent family (US 7,678,801, US 7,629,350), even single-atom changes at the N8 position—replacing N8-cyclopropyl with N8-methyl—can ablate p38α inhibitory activity or drastically alter selectivity . Similarly, among pyrido[2,3-d]pyrimidin-7(8H)-one CDK inhibitors, the C4 substituent is a critical determinant of CDK isoform selectivity (CDK2 vs. CDK4 vs. CDK6), making morpholine-containing analogs non-interchangeable with piperidine or piperazine variants . The fact that the 2-position is unsubstituted in this compound further differentiates it from 2-amino or 2-aryl analogs, which may have different kinase inhibition profiles or off-target liabilities. Without compound-specific selectivity and potency data, substituting a close analog risks selecting a molecule with an entirely different target engagement profile, invalidating experimental conclusions .

Quantitative Differentiation Evidence: 8-Cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one vs. Structural Analogs and In-Class Candidates


C4-Morpholine vs. C4-Piperidine: Physicochemical Profile Comparison Using In Silico Descriptors

The C4-morpholine substituent in the target compound confers distinct physicochemical properties relative to the C4-piperidine analog (8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one). According to in silico predictions, the target compound (CAS 2034549-02-3) exhibits a calculated logP of 2.264 and a polar surface area (PSA) of 77.6 Ų . While explicit comparative data for the piperidine analog is not publicly available, the replacement of a morpholine ring (containing an electronegative oxygen) with a piperidine ring (fully saturated carbon) is known to increase logP by approximately 0.5–1.0 units and decrease PSA by 10–15 Ų, based on well-established fragment contribution methods. In the context of kinase inhibitors, a PSA near 70–80 Ų combined with a logP of 2–3 is within the favorable range for oral bioavailability, whereas the piperidine analog would be predicted to have higher logP and lower PSA, potentially compromising aqueous solubility .

Kinase inhibitor design Physicochemical properties Ligand efficiency CNS drug discovery

N8-Cyclopropyl vs. N8-Methyl p38α Inhibitory Activity: Class-Level SAR from Patent Data

In the 2,4,8-trisubstituted 8H-pyrido[2,3-d]pyrimidin-7-one patent series (US 7,629,350, US 7,678,801), the N8 substituent is a critical determinant of p38α inhibitory potency. While specific IC₅₀ data for the target compound (N8-cyclopropyl) is not disclosed in the public domain, the patent family teaches that cyclopropyl at N8 is one of the preferred embodiments for maintaining p38 kinase affinity, alongside small alkyl groups . For structurally related analogs within this patent class, R1487 (N8-methyl, IC₅₀ = 10 nM for p38α) and pamapimod (N8-methyl, IC₅₀ = 14 nM for p38α, Ki = 1.3 nM) serve as quantitative benchmarks . The cyclopropyl group, with its unique sp²-like character and conformational rigidity, is expected to modulate the binding interaction differently than a simple methyl group, potentially affecting both potency and isoform selectivity (p38α vs. p38β vs. p38γ/δ) .

p38 MAP kinase inhibition Inflammatory disease Structure-activity relationship Kinase selectivity

Kinase Selectivity Potential: Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold Profiling Across the Kinome

The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is not restricted to a single kinase target; instead, subtle structural modifications can shift selectivity among p38, CDK, SIK, and PI3K families. A recent structure-based study demonstrated that modifying back-pocket and gatekeeper interactions of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors can narrow selectivity toward SIK kinases while eliminating PAK activity . Chemical proteomic analysis of pyrido[2,3-d]pyrimidine kinase inhibitors has further revealed that even closely related analogs can exhibit distinct target engagement profiles across the kinome . For the target compound, the combination of C4-morpholine and N8-cyclopropyl substituents (with an unsubstituted 2-position) creates a unique pharmacophore whose selectivity fingerprint cannot be extrapolated from published data on 2-substituted analogs (e.g., 2-amino or 2-aryl derivatives) .

Kinase selectivity profiling Polypharmacology Chemical proteomics Off-target liability

Biological Target Space: Reported IC₅₀ Values of Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives Across Kinase and Non-Kinase Targets

The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold has demonstrated nanomolar inhibitory activity against multiple therapeutically relevant targets beyond p38 and CDKs. Representative data include: HCV genotype 1b replicon inhibition by pyrido[2,3-d]pyrimidin-7(8H)-one derivatives (121 compounds synthesized and evaluated) ; USP1 inhibition with IC₅₀ = 8.8 nM for a pyrido[2,3-d]pyrimidin-7(8H)-one derivative (USP1-IN-9) ; and hematopoietic progenitor kinase 1 (HPK1) inhibition with IC₅₀ = 0.32 nM for 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one derivative 9f . The target compound (8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one, CAS 2034549-02-3) has also been reported to have demonstrated IC₅₀ values comparable to established DHFR inhibitors, suggesting anticancer potential, though detailed assay conditions and quantitative head-to-head data are not provided in publicly accessible sources . This breadth of reported activities underscores that the precise substitution pattern dictates target engagement—and that the target compound's activity profile cannot be deduced from the scaffold class alone.

Kinase inhibition Antiviral activity USP1 inhibition Target engagement

Limitation Acknowledgment: Critical Gaps in Quantitative Comparative Evidence for Procurement Decision-Making

A systematic search of primary literature, patents (US 7,629,350, US 7,678,801, WO 2021/183994, US 8,461,348), authoritative databases (PubChem, BindingDB, ChEMBL, PubMed), and vendor sources (excluding benchchem, evitachem, molecule, vulcanchem per protocol) did not identify any publicly available head-to-head quantitative comparison between 8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one (CAS 2034549-02-3) and its closest structural analogs (e.g., N8-methyl or C4-piperidinyl variants) for any defined biological endpoint . No peer-reviewed publication directly characterizing this compound's biochemical or cellular activity was found in PubMed-indexed literature. The compound appears in the mcule.com computational database (logP 2.264, PSA 77.6 Ų) and in vendor listings, but without experimentally measured IC₅₀, Ki, or selectivity data . Consequently, the evidence presented in Sections 3.1–3.4 relies on class-level inferences and cross-study comparisons rather than direct comparative data, which represents a significant limitation for evidence-based procurement decisions.

Data transparency Evidence-based procurement Compound validation Risk assessment

Validated Application Scenarios for 8-Cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one Based on Current Evidence


Kinase Inhibitor Library Screening and Hit-to-Lead Medicinal Chemistry Programs

The compound's privileged pyrido[2,3-d]pyrimidin-7(8H)-one scaffold—shared with clinical p38α inhibitors (pamapimod, R1487) and preclinical CDK2/4/6 inhibitors—makes it suitable for inclusion in diversity-oriented kinase inhibitor screening libraries . Its unsubstituted 2-position, combined with C4-morpholine and N8-cyclopropyl groups, fills a specific chemical space niche not occupied by common 2-substituted analogs, potentially revealing novel kinase selectivity profiles when screened against broad kinase panels .

Computational Chemistry and Structure-Based Drug Design: Morpholine-Containing Pharmacophore Exploration

With a predicted logP of 2.264 and PSA of 77.6 Ų, the compound occupies favorable oral drug-like chemical space and can serve as a computational benchmark for morpholine-containing kinase inhibitor design . The morpholine oxygen provides an additional hydrogen-bond acceptor that can engage the kinase hinge region differently than piperidine or piperazine analogs, making the compound useful for molecular dynamics simulations and free-energy perturbation (FEP) studies aimed at understanding the thermodynamic contributions of C4 substituents to kinase binding .

Chemical Biology Probe Development: Target Deconvolution and Chemoproteomics Studies

Given the scaffold's documented polypharmacology across p38, CDK, SIK, and PI3K families, this compound—when paired with a suitable chemical proteomics workflow (e.g., kinobeads pull-down followed by mass spectrometry)—can be used as an affinity tool to identify its cellular targets . The N8-cyclopropyl group may confer a binding mode distinct from N8-methyl analogs, as shown for cyclopropyl-containing kinase inhibitors where the cyclopropyl group packs against the DFG motif phenylalanine , potentially yielding a unique target engagement profile worth characterizing experimentally.

Anticancer and Antiviral Phenotypic Screening in Academic Drug Discovery

Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives have demonstrated activity in HCV replicon assays and as DHFR inhibitors with anticancer potential . This compound may be deployed in phenotypic screening cascades against cancer cell line panels (e.g., NCI-60) or viral replication assays, with the understanding that any observed activity will require subsequent target deconvolution to assign mechanism. Its structural novelty (unsubstituted 2-position) differentiates it from extensively studied 2-amino and 2-aryl analogs, potentially yielding novel mechanisms of action .

Quote Request

Request a Quote for 8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.